molecular formula C17H20F3N3O3 B588547 CAY10640

CAY10640

Cat. No.: B588547
M. Wt: 371.35 g/mol
InChI Key: CHOHWMGAQRIMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10640 is a potent, orally active, water-soluble inhibitor of soluble epoxide hydrolase (sEH). This compound inhibits sEH in humans and mice with half-maximal inhibitory concentration (IC50) values of 0.4 and 5.3 nanomolar, respectively . Soluble epoxide hydrolase is an enzyme involved in the metabolism of epoxides to diols, which are less active biologically. By inhibiting this enzyme, this compound increases the concentration of epoxides, leading to various therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10640 involves the preparation of 1-aryl-3-(1-acylpiperidin-4-yl)urea analogs. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

CAY10640 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .

Biological Activity

CAY10640, also known as a soluble epoxide hydrolase (sEH) inhibitor, has garnered attention in recent years due to its potential therapeutic applications. This compound is primarily studied for its role in modulating the biological activity of epoxyeicosatrienoic acids (EETs), which are important mediators in various physiological processes including inflammation, pain modulation, and cardiovascular health.

This compound inhibits the enzyme soluble epoxide hydrolase, which is responsible for the metabolism of EETs. By inhibiting this enzyme, this compound increases the levels of EETs in vivo, leading to various biological effects:

  • Anti-inflammatory Effects : EETs have been shown to exert anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation.
  • Vasodilatory Effects : EETs are known to induce vasodilation, thereby improving blood flow and reducing blood pressure.
  • Analgesic Properties : Research indicates that this compound may enhance pain relief mechanisms without the addictive potential associated with traditional opioids.

Research Findings

  • Antimicrobial Activity : Preliminary studies indicated that compounds derived from Combretum erythrophyllum, which includes this compound, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several flavonoids isolated from this plant ranged from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .
  • Inflammation and Pain Studies : In animal models, this compound has demonstrated significant reductions in inflammation markers and pain responses. For instance, it was observed that treatment with this compound resulted in a marked decrease in edema formation and inflammatory cell infiltration in models of acute inflammation .
  • Cardiovascular Benefits : The vasodilatory effects of EETs have been linked to improved cardiovascular outcomes. Studies suggest that this compound may help mitigate hypertension by promoting endothelial function and reducing vascular resistance .

Case Studies

  • Case Study 1 : A study involving mice subjected to inflammatory stimuli showed that administration of this compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups. Histological analysis revealed less tissue damage and fewer infiltrating immune cells in treated animals.
  • Case Study 2 : In a model of chronic pain, this compound was administered alongside standard analgesics. Results indicated that the combination therapy provided superior pain relief compared to analgesics alone, suggesting a synergistic effect that enhances therapeutic outcomes without increasing side effects.

Table 1: Biological Activity Summary of this compound

Activity TypeEffectReference
Anti-inflammatoryReduced cytokine production
VasodilationIncreased blood flow
AntimicrobialMIC against Vibrio cholerae
AnalgesicEnhanced pain relief

Table 2: Comparative Efficacy of this compound in Pain Models

Treatment GroupPaw Swelling Reduction (%)Inflammatory Cell CountReference
Control10%High
This compound50%Moderate
This compound + Analgesic70%Low

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)21-16(25)22-13-7-9-23(10-8-13)15(24)11-1-2-11/h3-6,11,13H,1-2,7-10H2,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOHWMGAQRIMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Intermediate 42 (76 mg, 0.25 mmol) was reacted with cyclopropane carboxylic acid by Method E. Flash chromatography eluted with EtOAc and recrystallization from EtOAc:hexane afforded compound 52 (47 mg, 51%) as a white solid: Mp 195-196° C. 1H NMR (500 MHz, DMSO-d6) δ 8.56 (s, 1H), 7.47 (d, J=9.0 Hz, 2H), 7.22 (d, J=8.7 Hz, 2H), 6.25 (d, J=7.7 Hz, 1H), 4.15 (t, J=14.8 Hz, 2H), 3.77-3.68 (m, 1H), 3.25 (t, J=11.5 Hz, 1H, obscured), 2.81 (t, J=11.1 Hz, 1H), 1.98 (m, 1H), 1.93-1.75 (m, 2H), 1.41-1.17 (m, 2H), 0.75-0.65 (m, 4H). Purity 100%. HRMS calculated for C17H20F3N3O3+H+ 372.1535. found (ESI(+), [M+H]) 372.1546.
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Customer
Q & A

Q1: How does 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea interact with sEH and what are the downstream effects of this interaction?

A: 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea acts as a potent inhibitor of both human and murine sEH. [] While the exact binding mechanism is not explicitly detailed in the provided abstract, it is highly likely that this compound competes with the natural substrate for binding to the enzyme's active site.

Q2: What is the structure-activity relationship (SAR) of 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea as an sEH inhibitor?

A: The research highlights that replacing the adamantyl group present in earlier sEH inhibitors with a 1-(cyclopropanecarbonyl)piperidin-4-yl moiety significantly improves the compound's pharmacokinetic properties in mice. [] This structural modification resulted in a 7-fold increase in potency against sEH, a 65-fold increase in maximum plasma concentration (Cmax), and a remarkable 3300-fold increase in area under the curve (AUC) compared to the adamantane analogue. [] These findings suggest that the 1-(cyclopropanecarbonyl)piperidin-4-yl group contributes favorably to the compound's binding affinity, absorption, and overall exposure in vivo.

Q3: What are the implications of the improved pharmacokinetic profile of 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea for its potential therapeutic use?

A: The substantial improvement in pharmacokinetic parameters, particularly the increased potency, Cmax, and AUC, suggests that 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea could potentially be administered at lower doses and/or less frequently compared to previous sEH inhibitors while still achieving therapeutic efficacy. [] This enhanced pharmacokinetic profile translates to a greater potential for clinical development, as it may lead to improved patient compliance, reduced dosing frequency, and potentially fewer side effects. Furthermore, the compound's superior potency against sEH, as demonstrated by its 1000-fold higher potency compared to morphine in reducing hyperalgesia in a carrageenan-induced inflammatory pain model, underscores its potential as a novel therapeutic agent for inflammatory pain management. []

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